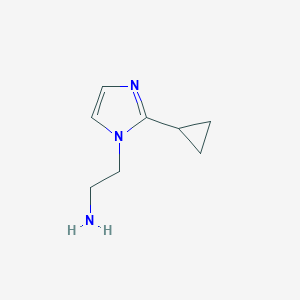
4-(3,4-Difluorobenzyl)-phenylamine
Vue d'ensemble
Description
4-(3,4-Difluorobenzyl)-phenylamine (DFBP) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound with a wide range of potential uses, including synthesis, biochemical and physiological studies, and lab experiments.
Applications De Recherche Scientifique
Fluorescence Enhancement and Charge Transfer
Compounds structurally similar to 4-(3,4-Difluorobenzyl)-phenylamine have been investigated for their unique fluorescence properties. Yang et al. (2002) reported that the introduction of N-phenyl substituents to 4-aminostilbenes leads to a more planar ground-state geometry, resulting in a red shift of the absorption and fluorescence spectra. This modification enhances fluorescence quantum yields at room temperature due to a larger charge-transfer character for the fluorescent excited state, with implications for designing high-efficiency fluorescent materials (Yang, Chiou, & Liau, 2002).
Crystal Structures of Fluorinated Analogs
Wanat et al. (2020) synthesized and characterized novel phosphonic acid analogs of phenylglycine, including amino-(3,4-difluorobenzyl) phosphonic acids. By using NMR, ESI-MS spectroscopy, and single-crystal X-Ray diffraction methods, the detailed crystal structures and properties of these compounds were elucidated. This research broadens the understanding of their potential interactions with physiological receptors, which is crucial for their application in medicinal chemistry (Wanat, Dziuk, & Kafarski, 2020).
Polyimide Synthesis and Characterization
Choi et al. (2010) explored the synthesis and characterization of polyimides derived from triphenylamine-based novel diamine monomers with thiophene or trifluoromethyl side groups. These compounds exhibit high glass transition temperatures, thermal stability, and unique optical and electrical properties, making them suitable for advanced materials applications (Choi, Cho, & Yoon, 2010).
Corrosion Inhibition
Singh and Quraishi (2016) investigated the corrosion inhibiting properties of novel synthesized compounds for mild steel in acid solutions. Their findings indicate that these compounds, potentially including derivatives of 4-(3,4-Difluorobenzyl)-phenylamine, act as effective corrosion inhibitors. This research contributes to the development of cost-effective and simple methods for protecting metals against corrosion in various industrial applications (Singh & Quraishi, 2016).
Propriétés
IUPAC Name |
4-[(3,4-difluorophenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-12-6-3-10(8-13(12)15)7-9-1-4-11(16)5-2-9/h1-6,8H,7,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYQBTNDGAIACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorobenzyl)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene](/img/structure/B1457570.png)






